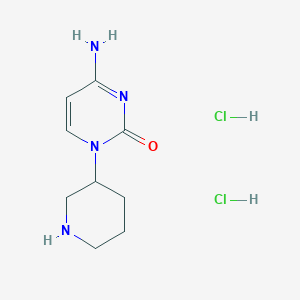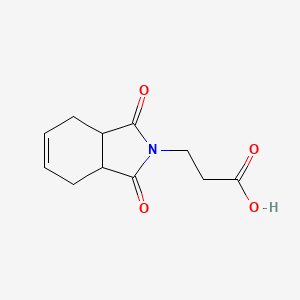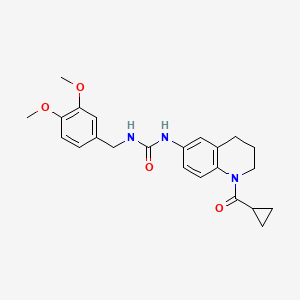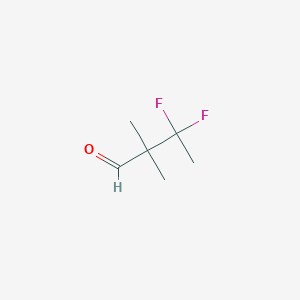
4-((2-amino-9H-purin-6-yl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-amino-9H-purin-6-yl)amino)butanoic acid is a chemical compound with the molecular formula C9H12N6O2 and a molecular weight of 236.23 g/mol . This compound is characterized by the presence of a purine ring structure, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. The compound is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
The synthesis of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves several steps, typically starting with the preparation of the purine derivative. The synthetic route often includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety is attached via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Analyse Des Réactions Chimiques
4-((2-amino-9H-purin-6-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
4-((2-amino-9H-purin-6-yl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of purine derivatives.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Research involving this compound includes the investigation of its potential therapeutic effects, particularly in the context of purine metabolism disorders.
Mécanisme D'action
The mechanism of action of 4-((2-amino-9H-purin-6-yl)amino)butanoic acid involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound acts as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
4-((2-amino-9H-purin-6-yl)amino)butanoic acid can be compared with other similar compounds, such as:
(2S)-2-(D-Alanylamino)-4-(6-amino-9H-purin-9-yl)butanoic acid: This compound also contains a purine ring and an amino acid moiety, but differs in the specific amino acid and its configuration.
(2S)-2-amino-4-(((5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(4-(7,8-dichloro-1,2,3,4-tetrahydroisoquinolin-4-yl)butyl)amino)butanoic acid: This compound has a more complex structure with additional functional groups and substituents.
The uniqueness of this compound lies in its specific combination of a purine ring and a butanoic acid moiety, which makes it a valuable tool in research focused on purine metabolism and related biochemical pathways .
Propriétés
IUPAC Name |
4-[(2-amino-7H-purin-6-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H4,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKUWZLQMKVIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2620906.png)
![methyl 5-{[N-(3-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2620911.png)
![2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2620912.png)





![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2620920.png)
